

Stability and Storage of VO-Ohpic Trihydrate: A Technical Guide

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B1193784

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for **VO-Ohpic trihydrate**, a potent inhibitor of the phosphatase and tensin homolog (PTEN). Understanding the stability profile of this compound is critical for ensuring its integrity and activity in research and development settings. This document outlines storage recommendations, potential degradation pathways, and methodologies for assessing stability.

Summary of Storage Conditions and Stability

Proper storage of **VO-Ohpic trihydrate** is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid **VO-Ohpic Trihydrate**

Condition	Temperature	Duration	Notes
Long-term Storage	-20°C	Up to 4 years[1][2]	Recommended for optimal stability.
3 years[2]			
Short-term Storage	4°C	Up to 2 years[2]	Suitable for shorter durations.
Shipping	Ambient	< 2 weeks	Shipped at room temperature.[1]

Table 2: Stability of **VO-Ohpic Trihydrate** in Solution

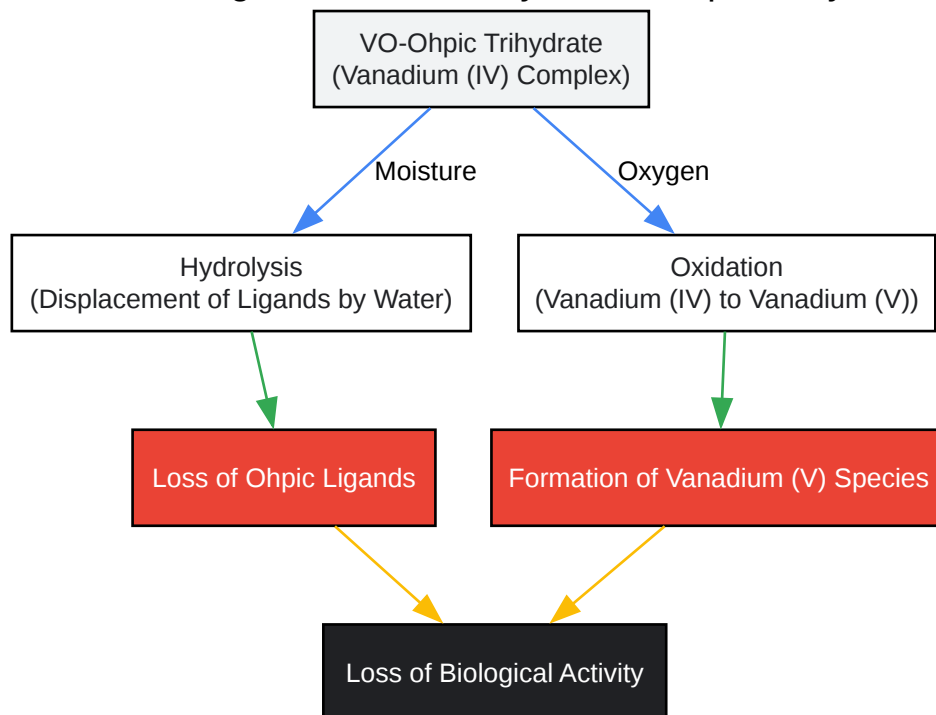
Solvent	Temperature	Duration	Notes
DMSO	-80°C	6 months[3]	Recommended for long-term storage of stock solutions.
-20°C	1 month[3]	Suitable for shorter-term storage of stock solutions.	
Aqueous	4°C	1 week	Recommended to prepare fresh and use within a week to avoid loss of efficacy.[4]

Potential Degradation Pathways

While specific degradation pathways for **VO-Ohpic trihydrate** have not been extensively published, based on the chemistry of vanadium complexes and hydroxypyridinone ligands, several potential degradation routes can be postulated. These pathways are critical to consider when developing stability-indicating analytical methods.

A potential degradation pathway for **VO-Ohpic trihydrate** could involve hydrolysis and oxidation.

Potential Degradation Pathway of VO-Ohpic Trihydrate



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Caption: Potential degradation of **VO-Ohpic trihydrate**.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, a robust stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for **VO-Ohpic trihydrate**.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

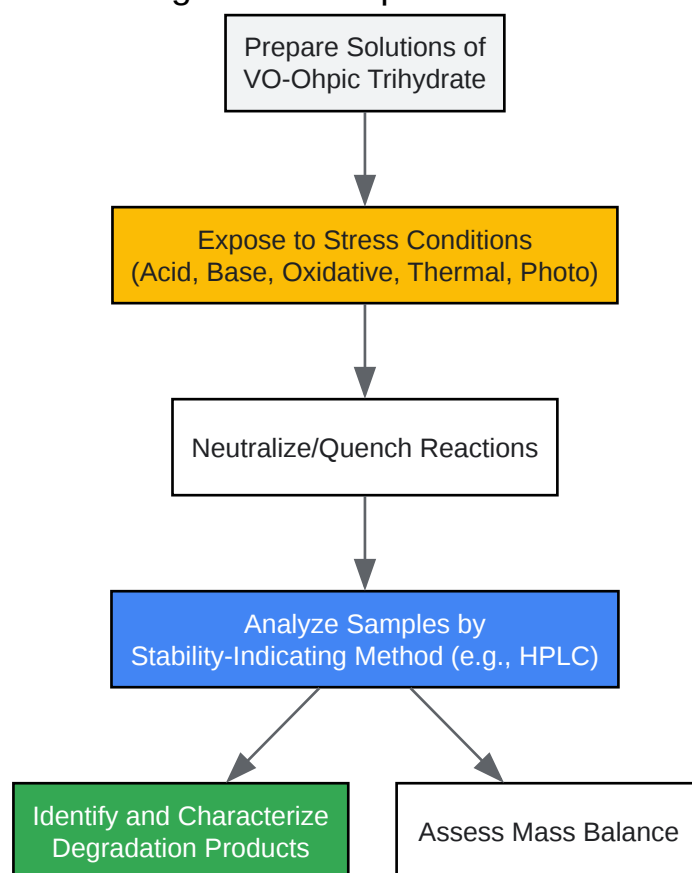
Objective: To generate degradation products under stressed conditions.

Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
- Thermal Degradation: Dry heat at 80°C for 72 hours.
- Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

A workflow for a forced degradation study is outlined below.

Forced Degradation Experimental Workflow



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Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. A High-Performance Liquid Chromatography (HPLC) method is often suitable for this purpose.

Proposed HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is crucial for the stability of vanadium complexes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **VO-Ohpic trihydrate** (e.g., around 303 nm).[\[1\]](#)
- Injection Volume: 10 µL.
- Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.

Storage Conditions (as per ICH Q1A(R2)):

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Conclusion

The stability of **VO-Ohpic trihydrate** is critical for its effective use in research and drug development. As a solid, it is stable for several years when stored at -20°C.[1][2] Solutions in DMSO are best stored at -80°C for up to six months.[3] A comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to ensure the quality and consistency of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with **VO-Ohpic trihydrate**.

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